molecular formula C40H38O10 B3063988 kuwanon J CAS No. 83709-26-6

kuwanon J

Cat. No.: B3063988
CAS No.: 83709-26-6
M. Wt: 678.7 g/mol
InChI Key: KBAPHKOHTBBCTO-AWNIVKPZSA-N
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Description

Kuwanon J is a naturally occurring flavonoid compound found in the mulberry tree (Morus species). . This compound has attracted significant attention due to its complex structure and remarkable biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kuwanon J involves a biosynthesis-inspired asymmetric Diels-Alder cycloaddition mediated by a chiral VANOL-boron Lewis acid. This process includes regioselective Schenck ene reaction, reduction, and dehydration to realize a biomimetic dehydrogenation for the generation of the required diene precursor . The enantioselective total synthesis of this compound has been accomplished using this concise synthetic strategy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the production is carried out in research laboratories using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Kuwanon J undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Kuwanon J has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Kuwanon G
  • Kuwanon I
  • Kuwanon R
  • Mulberrofuran G
  • Albanol B

Comparison: Kuwanon J is unique among these compounds due to its specific structural features and biological activities. While other kuwanons and mulberrofuran derivatives also exhibit significant bioactivities, this compound’s ability to strongly inhibit NF-κB activity and its potent anti-tumor effects make it particularly noteworthy .

Properties

CAS No.

83709-26-6

Molecular Formula

C40H38O10

Molecular Weight

678.7 g/mol

IUPAC Name

(E)-1-[3-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C40H38O10/c1-20(2)4-9-26-32(44)14-12-28(38(26)48)40(50)36-29(25-10-8-24(42)19-35(25)47)16-21(3)17-30(36)37-33(45)15-11-27(39(37)49)31(43)13-6-22-5-7-23(41)18-34(22)46/h4-8,10-15,17-19,29-30,36,41-42,44-49H,9,16H2,1-3H3/b13-6+

InChI Key

KBAPHKOHTBBCTO-AWNIVKPZSA-N

Isomeric SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=C(C=C(C=C5)O)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=C(C=C(C=C5)O)O)O

Origin of Product

United States

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